molecular formula C9H15BrO3 B117194 Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate CAS No. 154325-75-4

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

Cat. No. B117194
M. Wt: 251.12 g/mol
InChI Key: LVXCDNNMZJAPOG-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a chemical compound with the molecular formula C9H15BrO3 . It is used as an intermediate in the synthesis of leukotriene biosynthesis inhibitors .


Molecular Structure Analysis

The molecular weight of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is 251.12 g/mol . The compound has nine carbon atoms, fifteen hydrogen atoms, one bromine atom, and three oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a colourless oil . It has a boiling point of 290℃, a density of 1.315, and a flash point of 129℃ . It is soluble in chloroform and ethyl acetate .

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate demonstrates versatile reactivity in organic synthesis. It is used in the formation of various heterocyclic compounds, such as pyrrolidones and benzofurans. For instance, it reacts with hydroxylamine to produce isoxazol derivatives and with 2-aminopyrazines to create imidazo[1,2-a]pyrazine derivatives, showing its potential in synthesizing complex organic structures with potential biological activity (Gawell et al., 1989), (Abignente et al., 1992).

Role in Catalytic Reactions

  • This compound is utilized in palladium-catalyzed direct heteroarylation reactions. It serves as a blocking group in bromofuran and bromothiophene derivatives, facilitating the formation of biheteroaryls. This demonstrates its utility in complex catalytic processes and organic synthesis, particularly in the development of compounds with enhanced chemical properties (Fu et al., 2012).

Importance in Etherification Reactions

  • Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is also significant in etherification reactions. It's involved in the transformation of 5-hydroxymethylfurfural in ethanol, leading to the formation of ethyl 4-oxopentanoate. Such reactions are crucial in the field of green chemistry and sustainable synthesis processes (Lanzafame et al., 2017).

Utility in Organic Electrochemistry

  • In electrochemical studies, this compound aids in the formation of dimeric and trimeric products via electroreduction. Its role in electrochemistry is essential for understanding reaction mechanisms and for the development of novel synthetic pathways (de Luca et al., 1982).

Applications in Drug Metabolism Studies

  • While not directly related to drug use, Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate plays a role in the synthesis of drug metabolites. This is crucial for understanding the metabolic pathways and potential metabolites of various drugs, contributing to safer and more effective pharmaceutical development (Gawell et al., 1989).

properties

IUPAC Name

ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO3/c1-4-13-8(12)9(2,3)5-7(11)6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXCDNNMZJAPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399203
Record name ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate

CAS RN

154325-75-4
Record name ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Yang, RM Kim, ER Parmee, Q Tan - Synthetic Communications®, 2009 - Taylor & Francis
Full article: Facile Synthesis of Trisubstituted Thioindoles via a Novel Tricyclic Thiolactone Intermediate Skip to Main Content Taylor and Francis Online homepage Taylor and Francis …
Number of citations: 4 www.tandfonline.com

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